molecular formula C18H21N3O3 B11101343 2-[Ethyl(phenyl)amino]-N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide

2-[Ethyl(phenyl)amino]-N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide

Cat. No.: B11101343
M. Wt: 327.4 g/mol
InChI Key: OBZSWKJTXLYNDL-XDHOZWIPSA-N
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Description

2-[Ethyl(phenyl)amino]-N’-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide is an organic compound with a complex structure that includes both aromatic and aliphatic components

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[Ethyl(phenyl)amino]-N’-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide typically involves a multi-step process:

    Formation of the hydrazide: The initial step involves the reaction of ethyl phenylamine with acetohydrazide under acidic conditions to form the intermediate hydrazide.

    Condensation Reaction: The intermediate hydrazide is then subjected to a condensation reaction with 4-hydroxy-3-methoxybenzaldehyde in the presence of a suitable catalyst, such as acetic acid, to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch Reactors: Utilizing batch reactors for the controlled addition of reactants and catalysts.

    Purification: Employing techniques such as recrystallization or chromatography to purify the final product.

    Quality Control: Implementing rigorous quality control measures to ensure the consistency and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nitrating mixture (concentrated nitric acid and sulfuric acid) for nitration.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

Chemistry

    Catalysis: Used as a ligand in coordination chemistry for catalysis.

    Organic Synthesis: Employed as an intermediate in the synthesis of more complex organic molecules.

Biology

    Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes, which could be useful in drug development.

    Antimicrobial Activity: Studied for its antimicrobial properties against various bacterial and fungal strains.

Medicine

    Drug Development: Explored as a potential lead compound for the development of new pharmaceuticals, particularly in the treatment of cancer and infectious diseases.

Industry

    Material Science: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-[Ethyl(phenyl)amino]-N’-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with cellular receptors to modulate signaling pathways. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-[Ethyl(phenyl)amino]-N’-[(E)-(4-hydroxyphenyl)methylidene]acetohydrazide
  • 2-[Ethyl(phenyl)amino]-N’-[(E)-(4-methoxyphenyl)methylidene]acetohydrazide
  • 2-[Ethyl(phenyl)amino]-N’-[(E)-(3-hydroxy-4-methoxyphenyl)methylidene]acetohydrazide

Uniqueness

  • Functional Groups : The presence of both hydroxy and methoxy groups on the aromatic ring provides unique reactivity and interaction potential.
  • Biological Activity : The specific arrangement of functional groups may result in distinct biological activities compared to similar compounds.
  • Synthetic Accessibility : The synthetic route to this compound may be more straightforward or cost-effective compared to its analogs.

Properties

Molecular Formula

C18H21N3O3

Molecular Weight

327.4 g/mol

IUPAC Name

2-(N-ethylanilino)-N-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C18H21N3O3/c1-3-21(15-7-5-4-6-8-15)13-18(23)20-19-12-14-9-10-16(22)17(11-14)24-2/h4-12,22H,3,13H2,1-2H3,(H,20,23)/b19-12+

InChI Key

OBZSWKJTXLYNDL-XDHOZWIPSA-N

Isomeric SMILES

CCN(CC(=O)N/N=C/C1=CC(=C(C=C1)O)OC)C2=CC=CC=C2

Canonical SMILES

CCN(CC(=O)NN=CC1=CC(=C(C=C1)O)OC)C2=CC=CC=C2

Origin of Product

United States

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